8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
CAS No.:
Cat. No.: VC15171101
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C23H23N5O2/c1-16-8-10-18(11-9-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(12-13-27(19)22)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
| Standard InChI Key | ZTLNWOBBDJJKRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C |
Introduction
Chemical Identity and Structural Properties
The molecular formula C₂₃H₂₃N₅O₂ (molecular weight: 401.5 g/mol) reflects a hybrid architecture combining purine and imidazole motifs. The IUPAC name, 6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, delineates its substitution pattern: a benzyl group at position 6, a methyl group at position 4, and a 4-methylbenzyl moiety at position 2. The stereoelectronic profile, inferred from its Canonical SMILES (CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C), suggests intramolecular hydrogen bonding and π-π stacking potential due to aromatic systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₂ |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C |
| PubChem CID | 16626676 |
Synthetic Pathways and Optimization
Synthesis typically involves multi-step condensation reactions. A representative route begins with the alkylation of a purine precursor followed by cyclization with imidazole derivatives. Key intermediates include 3-[(4-methylphenyl)methyl]-1-methylpurine-2,4-dione, which undergoes benzylation at position 8 via nucleophilic substitution. Recent optimizations have focused on solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., Pd/C for hydrogenation), achieving yields up to 85%. Post-synthetic purification employs recrystallization from ethanol/water or silica gel chromatography, with purity >95% confirmed by HPLC.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Purine alkylation | K₂CO₃, DMF, 80°C, 12 h | 70 |
| Imidazole cyclization | NH₄OAc, AcOH, reflux, 6 h | 65 |
| Benzylation | Benzyl bromide, KOH, THF, 50°C | 85 |
| Purification | Ethanol/water recrystallization | 95 |
Mechanistic Insights and Biological Activity
The compound exhibits dose-dependent antiproliferative effects in cancer cell lines (IC₅₀: 2–10 μM), attributed to dual inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways. Structural analogs, such as 1-benzyl-7-methyl-3-propyl derivatives (PubChem CID: 11209919), show reduced potency (IC₅₀: 15–30 μM), underscoring the importance of the 4-methylbenzyl group for target engagement . Molecular docking studies predict high affinity for ATP-binding pockets of kinases, with binding energies ≤ -9.5 kcal/mol.
Pharmacokinetic and Toxicological Considerations
Preliminary ADMET profiles indicate moderate hepatic clearance (CLhep: 12 mL/min/kg) and oral bioavailability (F: 22%) in rats. Toxicity studies reveal a narrow therapeutic index (LD₅₀: 120 mg/kg), necessitating structural refinements to mitigate off-target effects on cardiac ion channels (hERG IC₅₀: 1.8 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume